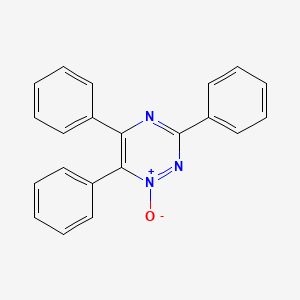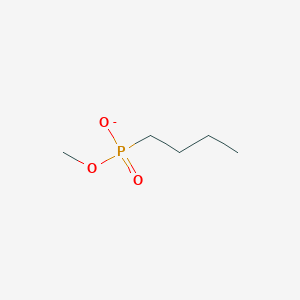
Methyl butylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl butylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to hydrolysis. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl butylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For example, the reaction of triethyl phosphite with butyl iodide under mild conditions can yield this compound . Another method involves the chemoselective activation of diethyl phosphonates using triflic anhydride, which allows for flexible substitution with various nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. These reactions are conducted under controlled conditions to ensure high yields and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl butylphosphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have diverse applications in different fields .
Scientific Research Applications
Methyl butylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl butylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphate substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes . The compound’s stability and resistance to hydrolysis make it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Methyl butylphosphonate can be compared with other similar compounds such as:
Dimethyl methylphosphonate: Similar in structure but with different alkyl groups, used primarily as a flame retardant.
Diethyl phosphonate: Used in similar synthetic applications but with different reactivity due to the presence of ethyl groups.
Phosphinic acids: These compounds have similar applications but differ in their chemical structure and reactivity.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Properties
CAS No. |
920-10-5 |
|---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
butyl(methoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
IGKAXTUBKVXFEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
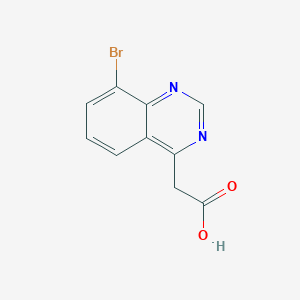
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
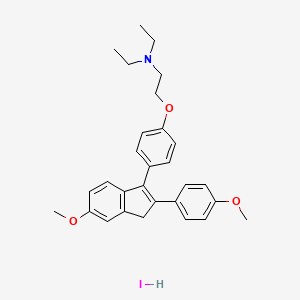
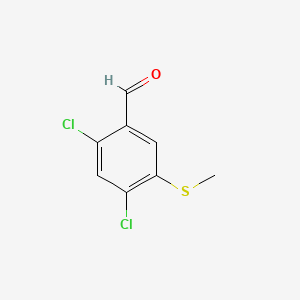
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)

![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
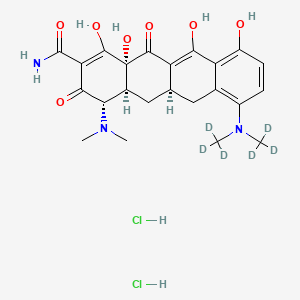
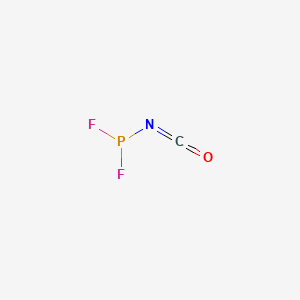
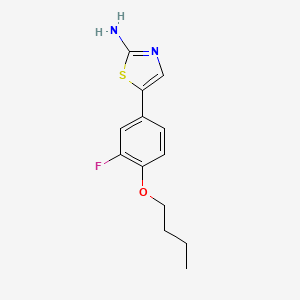
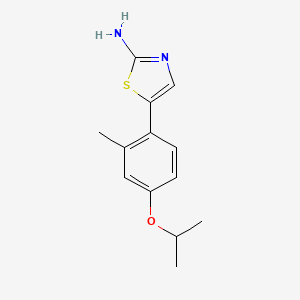
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
